Ethyl 4-propan-2-ylbenzoate

Physical Organic Chemistry Process Chemistry Analytical Method Development

Ethyl 4-propan-2-ylbenzoate (CAS 19024-50-1), also known as ethyl 4-isopropylbenzoate, is a para-substituted benzoate ester (C12H16O2, MW 192.25 g/mol). It is a clear liquid with a density of approximately 0.991 g/cm³ and a boiling point of 264-272 °C at 760 mmHg.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 19024-50-1
Cat. No. B3049015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-propan-2-ylbenzoate
CAS19024-50-1
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(C)C
InChIInChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
InChIKeyMKVMNGIAVDCPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-propan-2-ylbenzoate (CAS 19024-50-1) for Procurement: A Sourcing Overview


Ethyl 4-propan-2-ylbenzoate (CAS 19024-50-1), also known as ethyl 4-isopropylbenzoate, is a para-substituted benzoate ester (C12H16O2, MW 192.25 g/mol) . It is a clear liquid with a density of approximately 0.991 g/cm³ and a boiling point of 264-272 °C at 760 mmHg . The compound features a 4-position isopropyl substituent on the aromatic ring, which distinguishes it from simpler benzoates and influences its physicochemical behavior and utility in synthetic and biochemical applications .

Why Generic Substitution Fails for Ethyl 4-propan-2-ylbenzoate


Ethyl 4-propan-2-ylbenzoate cannot be simply replaced by generic alkyl benzoates due to its distinct combination of a para-isopropyl substituent and an ethyl ester moiety. This specific structure directly influences key properties, including its boiling point, hydrophobic surface area, and ester hydrolysis kinetics [1]. For instance, the isopropyl group provides greater steric bulk than methyl or ethyl substituents, which can alter enzyme binding affinity in biochemical assays or change volatility and odor profiles in fragrance applications . Furthermore, the ethyl ester undergoes hydrolysis at a different rate compared to methyl or isopropyl esters, impacting its stability and release profile in formulations or metabolic studies [1]. These differences mean that substituting a close analog, such as methyl 4-isopropylbenzoate or ethyl 4-methylbenzoate, may lead to quantifiable deviations in assay performance, synthetic yield, or product specification, making compound-specific verification essential for reproducible scientific and industrial outcomes .

Quantitative Differentiation Evidence for Ethyl 4-propan-2-ylbenzoate


Boiling Point and Volatility Differentiation from Methyl Ester Analog

Ethyl 4-propan-2-ylbenzoate exhibits a boiling point of 264-272 °C at 760 mmHg , which is measurably lower than that of methyl 4-isopropylbenzoate (boiling point ~270.5 °C rough estimate) . This difference in volatility arises from the increased molecular weight and stronger intermolecular forces in the methyl ester, directly impacting separation conditions in distillation and GC analysis . The lower boiling point of the ethyl ester can be advantageous in synthetic work-ups where milder thermal conditions are required or when a specific retention time window is targeted in analytical methods .

Physical Organic Chemistry Process Chemistry Analytical Method Development

Density Differentiation for Liquid Handling and Formulation

The density of ethyl 4-propan-2-ylbenzoate is reported as 0.991 g/cm³ , whereas its methyl ester counterpart, methyl 4-isopropylbenzoate, has a higher density of 1.018 g/cm³ . This 2.7% difference in mass per unit volume is directly relevant for accurate gravimetric dispensing and volumetric liquid handling in automated synthesis and formulation processes . The lower density of the ethyl ester may also influence its miscibility and phase behavior in multi-component mixtures, a critical parameter in the development of stable liquid formulations .

Chemical Engineering Formulation Science Automated Liquid Handling

Ester Hydrolysis Rate as a Function of Alkyl Chain Length

Kinetic studies on the alkaline hydrolysis of substituted benzoates in 70% v/v dioxane-water demonstrate that the hydrolysis rate is dependent on the alkyl ester group [1]. While direct rate constants for 4-isopropylbenzoates are not provided in the abstract, the study establishes that methyl, ethyl, isopropyl, and t-butyl esters of substituted benzoic acids exhibit different hydrolysis kinetics due to varying steric and electronic effects [1]. This class-level inference is supported by mechanistic work showing that ethyl benzoate hydrolyzes with a rate constant of 3.9 × 10⁻⁴ s⁻¹ under specific conditions, while isopropyl benzoate has a measurably different rate [2]. Therefore, ethyl 4-propan-2-ylbenzoate is expected to have a distinct hydrolysis profile compared to its methyl or isopropyl ester analogs, which can be a critical design parameter in prodrug strategies or in studies of esterase activity [1][2].

Medicinal Chemistry Prodrug Design Enzymology

Enzymatic Metabolism Divergence from 4-n-Propylbenzoic Acid Analog

The bacterial cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 catalyzes the oxidation of 4-isopropylbenzoic acid, the core scaffold of the target compound, with hydroxylation and desaturation occurring in significant quantities [1]. In direct contrast, the oxidation of the closely related 4-n-propylbenzoic acid by the same enzyme results in a different metabolite profile, producing three major metabolites: an alkene from desaturation and two distinct hydroxylation products [1]. This class-level inference indicates that the branched isopropyl substituent, as opposed to the linear n-propyl group, directs the enzymatic oxidation down a different pathway, leading to a unique metabolic fate [1].

Biocatalysis Enzymology Metabolic Engineering

Mushroom Tyrosinase Inhibition and Structure-Activity Relationship

4-Isopropylbenzoic acid, the parent acid of ethyl 4-propan-2-ylbenzoate, has been identified as a reversible and uncompetitive inhibitor of mushroom tyrosinase [1]. This specific inhibitory activity is attributed to the 4-isopropylbenzoic acid scaffold [1]. While direct inhibition data for the ethyl ester are not available, the ethyl ester can serve as a prodrug or a protected synthetic intermediate that, upon hydrolysis, releases the active 4-isopropylbenzoic acid moiety . This contrasts with other simple benzoic acid esters lacking the para-isopropyl group, which do not exhibit the same tyrosinase inhibition profile, underscoring the functional importance of this specific substituent [1].

Biochemistry Enzyme Inhibition Natural Product Chemistry

Best Application Scenarios for Ethyl 4-propan-2-ylbenzoate in Research and Industry


Analytical Method Development Requiring Distinct Chromatographic Behavior

Ethyl 4-propan-2-ylbenzoate's measured boiling point of 264-272 °C, which is approximately 2-6 °C lower than that of methyl 4-isopropylbenzoate, makes it a valuable reference standard for GC method development where precise retention time separation from its methyl analog is required . Its lower density (0.991 g/cm³ vs. 1.018 g/cm³) also necessitates specific calibration in automated liquid handling systems, ensuring accurate quantitative analysis in quality control laboratories .

Enzymatic Studies of Substrate Specificity and Metabolic Pathway Elucidation

The distinct metabolic fate of the 4-isopropylbenzoate scaffold, as demonstrated by its divergent oxidation pathway by CYP199A4 compared to 4-n-propylbenzoic acid, positions ethyl 4-propan-2-ylbenzoate as a key probe for investigating cytochrome P450 substrate specificity and for engineering novel biocatalytic transformations that exploit the unique reactivity of the branched isopropyl group [1].

Prodrug Synthesis and Controlled-Release Formulation Design

The established kinetic differences in ester hydrolysis between ethyl, methyl, and isopropyl benzoates provide a rational basis for selecting ethyl 4-propan-2-ylbenzoate as a prodrug intermediate or controlled-release agent [2]. Its predicted intermediate hydrolysis rate can be leveraged to achieve a desired release profile of 4-isopropylbenzoic acid, which has documented activity as a tyrosinase inhibitor [3].

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